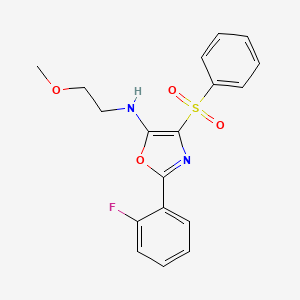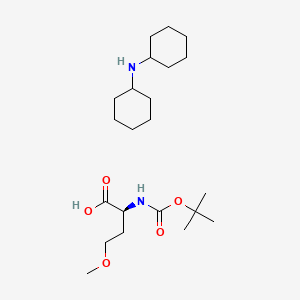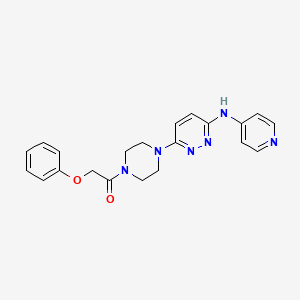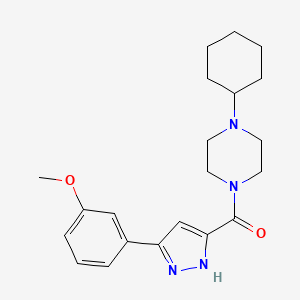
2-(2-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-N-(2-methoxyethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C18H17FN2O4S and its molecular weight is 376.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Formation of Sulfonyl Aromatic Compounds
Research on sulfonyl aromatic compounds, such as those formed by electrolysis of dyes, provides insights into the synthesis and properties of related compounds. Studies have shown the formation of various sulfonyl aromatic alcohols through chemical processes, indicating the potential for diverse applications in material science and chemistry due to their unique hydrophobicity/lipophilicity characteristics. This research may offer a foundational understanding of the chemical behavior and application potential of sulfonyl and oxazolyl compounds in various fields, including toxicity studies and material properties enhancement (Elizalde-González et al., 2012).
Oxazoles in Nucleophilic Aromatic Substitution
Oxazoles, especially those substituted at specific positions, are crucial in nucleophilic aromatic substitution reactions. These compounds serve as synthons for biphenyl or terphenyl products, which can be further modified to esters, acids, or amides. Such chemical versatility underscores the significance of oxazoles in synthesizing complex aromatic compounds, potentially including those with similar structures to the target compound. This application highlights their role in creating new chemical entities with potential uses in drug development, materials science, and organic chemistry (Cram et al., 1987).
Modulation of Excited-State Intramolecular Proton Transfer (ESIPT)
The study of dimers based on benzoxazole and their photophysical properties, including ESIPT processes, is relevant to understanding the photochemical and photophysical behavior of oxazolyl compounds. These findings are critical for developing materials with specific optical properties, such as fluorescence emission, which can be applied in sensing, imaging, and electronic devices. The ability to modulate ESIPT through structural modifications offers pathways to tailor materials for specific scientific and technological applications (Heyer et al., 2017).
Synthesis and Applications of Novel Sulfonated Membranes
Research on novel sulfonated aromatic diamine monomers for thin-film composite nanofiltration membranes underscores the application of sulfonated compounds in environmental engineering, particularly in water treatment technologies. Such studies demonstrate the utility of sulfonated aromatic compounds in creating membranes with enhanced water flux and dye rejection capabilities, critical for addressing challenges in water purification and treatment processes (Liu et al., 2012).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(26(22,23)13-7-3-2-4-8-13)21-16(25-17)14-9-5-6-10-15(14)19/h2-10,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEOWGUBZJJGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2474940.png)


![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2474947.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2474949.png)







![6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2474959.png)
